Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate

Catalog No.
S14017782
CAS No.
M.F
C8H12LiNO4
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxy...

Product Name

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate

IUPAC Name

lithium;3-(methoxymethyl)-2-oxopiperidine-3-carboxylate

Molecular Formula

C8H12LiNO4

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C8H13NO4.Li/c1-13-5-8(7(11)12)3-2-4-9-6(8)10;/h2-5H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

QQOXPUBPXXAOMV-UHFFFAOYSA-M

Canonical SMILES

[Li+].COCC1(CCCNC1=O)C(=O)[O-]

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is a chemical compound characterized by a piperidine ring structure with various functional groups, including a methoxymethyl group and a carboxylate moiety. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The lithium atom in the compound can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carboxylate group can undergo acylation reactions, which are useful for introducing acyl groups into the molecule.
  • Reduction: The compound can be reduced to yield various derivatives, potentially altering its biological activity.

Common reagents used in these reactions include alkyl halides for substitution and reducing agents like lithium aluminum hydride for reduction.

Piperidine derivatives, including Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate, have been studied for their biological activities. They exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Many piperidine compounds demonstrate significant antimicrobial properties against various pathogens.
  • Neuroprotective Effects: Some studies suggest that piperidine derivatives can protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: These compounds may inhibit inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation.

The synthesis of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride or similar reagents.
  • Lithiation: The introduction of lithium is usually performed using n-butyllithium or another organolithium reagent to create the lithio derivative.

These steps may vary based on the desired purity and yield of the final product.

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has several applications in research and industry:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for developing new drugs targeting various diseases.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Research: Its biological activities make it useful in studying cellular mechanisms and pathways.

Research on Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has focused on its interactions with specific biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Receptor Binding: Investigations into its binding affinities to various receptors have revealed promising results in modulating receptor activity.

These interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate shares structural similarities with several other piperidine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-2-oxopiperidine-3-carboxamideContains a cyclohexyl group instead of methoxymethylKnown for neuroprotective effects
4-methylpiperidineSimple piperidine structure with a methyl groupUsed primarily as a solvent
N-benzylpiperidineBenzyl substitution on the piperidine ringExhibits significant psychoactive properties

Uniqueness of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate

What distinguishes Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate from these similar compounds is its specific combination of functional groups that enhance its reactivity and biological profile. The methoxymethyl group not only increases solubility but also provides unique pathways for further chemical modification, making it an attractive candidate for drug development and synthetic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.09263630 g/mol

Monoisotopic Mass

193.09263630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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